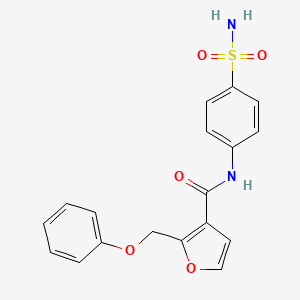

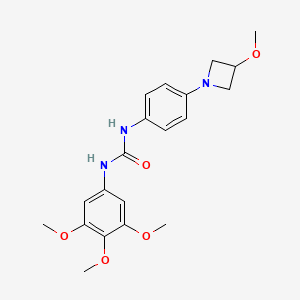

![molecular formula C22H12O5 B2513141 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one CAS No. 855774-38-8](/img/structure/B2513141.png)

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one” is a chemical compound with a molecular weight of 356.33 . It is a fusion of a benzene nucleus with a dihydropyran . The compound is also known as 2H-chromen-2-one or 1,2-benzopyrone or 2H-1-benzopyran-2-one .

Synthesis Analysis

The synthesis of this compound has been described in various studies. For instance, one study describes the synthesis of a similar compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 hour .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzene ring fused with a dihydropyran . The InChI code for this compound is 1S/C22H12O5/c23-13-6-7-15-16 (11-21 (24)26-20 (15)9-13)18-10-17-14-4-2-1-3-12 (14)5-8-19 (17)27-22 (18)25/h1-11,23H .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 356.33 . The compound is characterized by its InChI code: 1S/C22H12O5/c23-13-6-7-15-16 (11-21 (24)26-20 (15)9-13)18-10-17-14-4-2-1-3-12 (14)5-8-19 (17)27-22 (18)25/h1-11,23H .Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Applications

Research has demonstrated the potential of derivatives of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one in combating bacterial and fungal infections. Various synthesized derivatives of this compound have exhibited significant antibacterial and antifungal properties. For instance:

- Derivatives such as 4-(4-Methoxy-phenylamino)-2-oxo-2H-chromene-3-sulfonyl chloride and N-{3-[Diethoxy-(2-hydroxy-phenyl)-methyl]-2-oxo-2H-chromen-4-yl}-acetamide showcased high levels of antibacterial activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

- Compounds such as (2-furyl)(3-thioxo-3H-benzo[f]chromen-2-yl)methanone and phenyl(3-oxo-3H-benzo[f]chromen-2-yl)methanone demonstrated excellent antifungal activity against fungi like Curvularia lunata and Fusarium moniliforme (Chanu et al., 2017).

Molecular Biology and Medicine Applications

The compound and its derivatives have shown promise in fields such as molecular biology and medicine, particularly in terms of their fluorescence properties which can be used in probing and sensing applications:

- The synthesis of 3-hetaryl substituted coumarin derivatives, including 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one, and their absorption and steady-state fluorescence characteristics were studied. These compounds have potential applications as fluorescent probes in molecular biology and medicine, given their response to different pH values in ethanol solutions (Deligeorgiev et al., 2008).

Fluorescence Sensing

In addition to its potential medical applications, certain derivatives of 2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one have been explored for their fluorescence sensing capabilities, particularly for metal ions:

- Compounds like 9-hydroxy-1-methyl-3-oxo-3H-benzo[f]chromene-8-carbaldehyde aroylhydrazones were investigated for their ionochromic properties, showing capability in forming colored complexes with metal cations and certain anions. These interactions resulted in notable changes in absorption and fluorescence properties, which could be leveraged in sensing applications (Nikolaeva et al., 2020).

Zukünftige Richtungen

Future research could focus on further elucidating the chemical reactions involving this compound, its mechanism of action, and its potential applications in various fields such as medicinal chemistry. Additionally, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .

Eigenschaften

IUPAC Name |

2-(7-hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12O5/c23-13-6-7-15-16(11-21(24)26-20(15)9-13)18-10-17-14-4-2-1-3-12(14)5-8-19(17)27-22(18)25/h1-11,23H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKOLUUQBZNEHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=CC(=O)OC5=C4C=CC(=C5)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-Hydroxy-2-oxochromen-4-yl)benzo[f]chromen-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

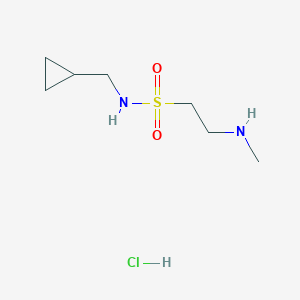

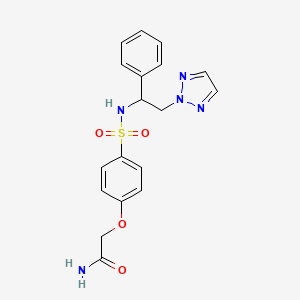

![1-{[(2,2-Difluorocyclopentyl)methyl]sulfanyl}ethan-1-one](/img/structure/B2513060.png)

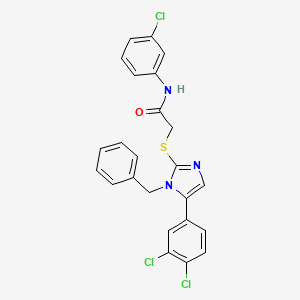

![1-[4-(1-Adamantyl)phenoxy]-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B2513062.png)

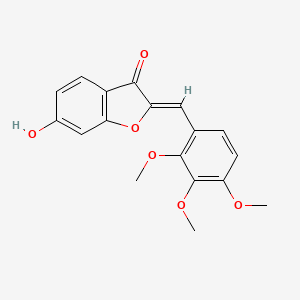

![1-[4-(2,5-Difluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2513069.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-fluorobenzamide](/img/structure/B2513071.png)

![1-(diphenylmethyl)-4-[4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carbonyl]piperazine](/img/structure/B2513076.png)

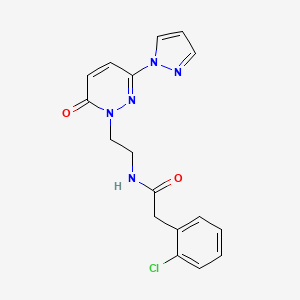

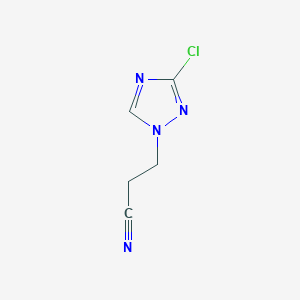

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2513080.png)